molecular formula C9H10F2N2O4 B2644149 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid CAS No. 1946816-80-3

1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2644149
CAS No.: 1946816-80-3
M. Wt: 248.186
InChI Key: NHNIAESFZJKDGV-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group, an ethoxycarbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethyl halides.

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate or similar reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, with reagents such as sodium azide or thiols.

    Esterification and Hydrolysis: The ethoxycarbonyl group can undergo esterification and hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, thiols

    Esterification: Ethyl chloroformate, acidic or basic catalysts

    Hydrolysis: Acidic or basic conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazoles

    Esterification: Formation of esters

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the ethoxycarbonyl and carboxylic acid groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2,2-Difluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
  • 1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O4/c1-2-17-9(16)5-3-6(8(14)15)13(12-5)4-7(10)11/h3,7H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNIAESFZJKDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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